An In-depth Technical Guide to Substituted 2H-1,4-Benzoxazin-3(4H)-ones: A Scaffold of Therapeutic Interest
An In-depth Technical Guide to Substituted 2H-1,4-Benzoxazin-3(4H)-ones: A Scaffold of Therapeutic Interest
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fundamental properties, synthesis, and biological significance of the 2H-1,4-benzoxazin-3(4H)-one scaffold. While direct data for the specific derivative 6-(1-aminoethyl)-2H-1,4-benzoxazin-3(4H)-one is not extensively available in public literature, this document will leverage data from closely related analogs to provide a robust framework for understanding its potential characteristics and applications.
Introduction to the 2H-1,4-Benzoxazin-3(4H)-one Core
The 2H-1,4-benzoxazin-3(4H)-one ring system is a privileged heterocyclic scaffold in medicinal chemistry.[1][2] This bicyclic structure, consisting of a benzene ring fused to a 1,4-oxazin-3-one ring, is a key pharmacophore found in a variety of biologically active compounds.[1][2] Its structural rigidity, coupled with the ability to introduce diverse substituents at various positions, makes it an attractive starting point for the design of novel therapeutic agents.
Derivatives of this scaffold have demonstrated a wide spectrum of biological activities, including antifungal, antimicrobial, anticancer, anti-inflammatory, and herbicidal properties.[1][2][3][4][5][6] The specific nature and position of substituents on the benzoxazinone core play a crucial role in determining the pharmacological profile of the resulting molecule.
Physicochemical Properties: A Comparative Analysis
To infer the potential properties of 6-(1-aminoethyl)-2H-1,4-benzoxazin-3(4H)-one, we can examine the known characteristics of its structural analogs. The introduction of an aminoethyl group at the 6-position is expected to significantly influence its polarity and basicity compared to other derivatives.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |
| 2H-1,4-Benzoxazin-3(4H)-one (Parent Scaffold) | C₈H₇NO₂ | 149.15[7] | The foundational core structure. |
| 6-Amino-2H-1,4-benzoxazin-3(4H)-one | C₈H₈N₂O₂ | 164.16[8][9] | An amino group at the 6-position increases polarity. |
| 6-Acetyl-2H-1,4-benzoxazin-3(4H)-one | C₁₀H₉NO₃ | 191.18[10] | An acetyl group at the 6-position adds a keto functionality. |
| 6-Nitro-2H-1,4-benzoxazin-3(4H)-one | C₈H₆N₂O₄ | 194.14[11] | A nitro group at the 6-position acts as an electron-withdrawing group. |
| 6-Chloro-2H-1,4-benzoxazin-3(4H)-one | C₈H₆ClNO₂ | 183.59[6] | A chloro substituent at the 6-position enhances lipophilicity. |
Based on this comparative data, 6-(1-aminoethyl)-2H-1,4-benzoxazin-3(4H)-one would be expected to have a molecular weight of approximately 192.22 g/mol and exhibit increased aqueous solubility and a higher melting point compared to non-polar analogs due to the presence of the basic aminoethyl side chain.
Synthesis Strategies for the Benzoxazinone Scaffold
The construction of the 2H-1,4-benzoxazin-3(4H)-one core is a well-established process in organic synthesis, with several reliable methods available. The choice of a specific synthetic route often depends on the desired substitution pattern and the availability of starting materials.
General Synthetic Workflow
A common and effective method involves the cyclization of an N-substituted 2-aminophenol derivative. This process can be generalized as follows:
Caption: General synthetic workflow for the 2H-1,4-benzoxazin-3(4H)-one core.
Experimental Protocol: Synthesis of 6-Chloro-2H-1,4-benzoxazin-3(4H)-one
This protocol, adapted from the literature, illustrates a practical application of the general synthetic strategy.[6]
Step 1: Acylation
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To a solution of 2-amino-4-chlorophenol in a suitable aprotic solvent (e.g., dichloromethane), add an equimolar amount of chloroacetyl chloride dropwise at 0 °C.
-
Include a non-nucleophilic base, such as triethylamine, to neutralize the HCl byproduct.
-
Stir the reaction mixture at room temperature for 2-4 hours until the starting material is consumed (monitored by TLC).
-
The resulting intermediate is 2-chloro-N-(5-chloro-2-hydroxyphenyl)acetamide.
Step 2: Intramolecular Cyclization
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Dissolve the crude intermediate from Step 1 in a polar aprotic solvent like anhydrous DMF.
-
Add a base, such as potassium carbonate (2 equivalents), to the mixture.[6]
-
Heat the reaction mixture under reflux for approximately 90 minutes.[6]
-
Upon cooling, pour the reaction mixture into water to precipitate the product.
-
Collect the solid by filtration, wash with water, and purify by recrystallization or column chromatography to yield the final product, 6-chloro-2H-1,4-benzoxazin-3(4H)-one.[6]
Biological Activities and Potential Therapeutic Applications
The 2H-1,4-benzoxazin-3(4H)-one scaffold is a versatile platform for discovering new bioactive molecules. The derivatization of this core has led to compounds with a wide range of pharmacological effects.
Known Biological Activities of Analogs
-
Antifungal and Herbicidal Activity: Numerous 1,4-benzoxazin-3-one derivatives have been reported to exhibit significant antifungal and herbicidal properties.[3][4][6] The mechanism of action is often related to the disruption of essential cellular processes in the target organisms.
-
Central Nervous System (CNS) Activity: Certain analogs, such as 6-[2-(4-aryl-1-piperazinyl)ethyl]-2H-1,4-benzoxazin-3(4H)-ones, have been investigated as dual-acting 5-HT1 receptor antagonists and serotonin reuptake inhibitors, suggesting potential applications as antidepressants.[12]
-
Anticancer Activity: The benzoxazinone core is present in several compounds evaluated for their anticancer properties.[1] These molecules may act through various mechanisms, including the inhibition of key enzymes or signaling pathways involved in cancer cell proliferation.
-
Anti-inflammatory and Antioxidant Properties: Some derivatives have shown potential as anti-inflammatory and antioxidant agents, highlighting the broad therapeutic potential of this scaffold.[1][2]
Postulated Activity of 6-(1-aminoethyl)-2H-1,4-benzoxazin-3(4H)-one
The introduction of an aminoethyl group at the 6-position could potentially lead to interactions with targets that have an anionic binding pocket. This functional group may confer activity towards aminergic G-protein coupled receptors (GPCRs) or ion channels, which are common targets for CNS-active drugs.
Caption: Potential signaling pathways for 6-(1-aminoethyl)-2H-1,4-benzoxazin-3(4H)-one.
Safety and Handling
While specific toxicity data for 6-(1-aminoethyl)-2H-1,4-benzoxazin-3(4H)-one is unavailable, information from related compounds provides a basis for safe handling procedures.
General Hazards of Substituted Benzoxazinones
Many functionalized benzoxazinone derivatives are classified with the following hazards:
-
Respiratory Irritation: May cause respiratory irritation.[10][11]
-
Acute Oral Toxicity: Some amino-substituted analogs are classified as harmful if swallowed.[9]
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat. For powdered substances, a dust mask or respirator is recommended.
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials. For amino-substituted derivatives, storage at 2-8°C may be recommended to ensure long-term stability.[8][9]
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.
Conclusion
The 2H-1,4-benzoxazin-3(4H)-one scaffold represents a highly valuable and versatile platform in drug discovery and development. While 6-(1-aminoethyl)-2H-1,4-benzoxazin-3(4H)-one is not a widely characterized compound, a thorough understanding of its structural analogs provides a strong foundation for predicting its physicochemical properties, guiding its synthesis, and postulating its potential biological activities. Further empirical investigation into this specific molecule is warranted to fully elucidate its therapeutic potential.
References
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PubChem. 6-Nitro-2H-1,4-benzoxazin-3(4H)-one. Available from: [Link]
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PubChem. 6-Acetyl-2H-1,4-benzoxazin-3(4H)-one. Available from: [Link]
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Reddy, J. et al. (2005). Synthesis of 6-(1,5-Benzothiazepinyl/pyridyl)-2H-[3][11]-benzoxazin-3[4H]. ResearchGate.
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Bromidge, S. M. et al. (2008). 6-[2-(4-Aryl-1-piperazinyl)ethyl]-2H-1,4-benzoxazin-3(4H)-ones: dual-acting 5-HT1 receptor antagonists and serotonin reuptake inhibitors. PubMed. Available from: [Link]
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Kumar, A. et al. (2022). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. National Institutes of Health. Available from: [Link]
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Organic Chemistry Portal. Synthesis of Benzoxazinones. Available from: [Link]
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Al-Warhi, T. et al. (2024). Synthesis, Formation Mechanisms, and Molecular Dynamics Simulation of Novel Benzothiazole and Benzo[3][11]oxazin-3(4H)-one as Potential Acetylcholinesterase Inhibitors. National Institutes of Health. Available from: [Link]
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Li, Y. et al. (2022). Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety. National Institutes of Health. Available from: [Link]
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Kumar, A. et al. (2022). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. MDPI. Available from: [Link]
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Macías, F. A. et al. (2006). Structure-Activity Relationships (SAR) studies of benzoxazinones, their degradation products and analogues. phytotoxicity on standard target species (STS). PubMed. Available from: [Link]
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Pang, L. et al. (2007). 6-Chloro-2H-1,4-benzoxazin-3(4H)-one. National Institutes of Health. Available from: [Link]
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Boulaassafer, T. et al. (2024). Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from[3][11]-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase. PubMed Central. Available from: [Link]
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Figure 1. Chemical structure of 6-(1-aminoethyl)-2H-1,4-benzoxazin-3(4H)-one.
